molecular formula C14H19NO4 B12521195 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid CAS No. 681028-35-3

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid

Cat. No.: B12521195
CAS No.: 681028-35-3
M. Wt: 265.30 g/mol
InChI Key: ICQFLLVQTBROMH-UHFFFAOYSA-N
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Description

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid is a complex organic compound that features a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid typically involves multiple steps. One common approach is to start with the benzodioxole precursor, which undergoes alkylation to introduce the propan-2-yl group. This intermediate is then reacted with butanoic acid derivatives under specific conditions to form the final product. The reaction conditions often involve the use of catalysts and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and real-time monitoring can help optimize the reaction conditions and improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may modulate the activity of these targets, leading to various physiological effects. The exact pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: This compound shares the benzodioxole moiety but has a different alkyl group.

    Eutylone: A synthetic cathinone with structural similarities, used in research on monoaminergic systems.

    2-(1,3-Benzodioxol-5-yl)ethanamine: Another compound with the benzodioxole moiety, used in various chemical and biological studies.

Uniqueness

4-{[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]amino}butanoic acid is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

681028-35-3

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

4-[1-(1,3-benzodioxol-5-yl)propan-2-ylamino]butanoic acid

InChI

InChI=1S/C14H19NO4/c1-10(15-6-2-3-14(16)17)7-11-4-5-12-13(8-11)19-9-18-12/h4-5,8,10,15H,2-3,6-7,9H2,1H3,(H,16,17)

InChI Key

ICQFLLVQTBROMH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC2=C(C=C1)OCO2)NCCCC(=O)O

Origin of Product

United States

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